molecular formula C11H11ClO B11903900 7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one

7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11903900
M. Wt: 194.66 g/mol
InChI Key: AYYSZPWIPQKMDH-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 4th position on the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-chloro-4-methylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthalenones with various functional groups.

Scientific Research Applications

7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-methylnaphthalene: Lacks the ketone group, making it less reactive in certain chemical reactions.

    4-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    7-chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, which may influence its chemical properties and applications.

Uniqueness

7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring system

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

7-chloro-4-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11ClO/c1-7-2-5-11(13)10-6-8(12)3-4-9(7)10/h3-4,6-7H,2,5H2,1H3

InChI Key

AYYSZPWIPQKMDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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